3-(5-Formylfuran-2-yl)propanoic acid
Description
3-(5-Formylfuran-2-yl)propanoic acid is a furan-derived carboxylic acid characterized by a propanoic acid chain attached to the 2-position of a furan ring and a formyl (-CHO) substituent at the 5-position. The molecular formula is C₈H₇O₄, with a molecular weight of 167.14 g/mol.
Properties
IUPAC Name |
3-(5-formylfuran-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-2,5H,3-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPJRTFXWCUZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylfuran-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with furan, which is then functionalized to introduce the formyl group at the 5-position.
Formylation: The formylation can be achieved using Vilsmeier-Haack reaction conditions, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Chain Extension:
Industrial Production Methods
Industrial production of 3-(5-Formylfuran-2-yl)propanoic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the formyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: 3-(5-Carboxyfuran-2-yl)propanoic acid.
Reduction: 3-(5-Hydroxymethylfuran-2-yl)propanoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formylfuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Formylfuran-2-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
The biological and chemical properties of furan-propanoic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The formyl group (-CHO) is electron-withdrawing, increasing the acidity of the propanoic acid group compared to electron-donating substituents like -CH₃ or -CH₂OH. This affects solubility and reactivity in nucleophilic reactions .
- Bioactivity: Methyl and hydroxymethyl derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli , while halogenated phenyl analogs (e.g., 3-(5-Bromo-2-fluorophenyl)propanoic acid) lack reported bioactivity in the evidence .
Physical and Spectral Properties
- Melting Points : Hydroxymethyl and methoxymethyl derivatives have reported melting points of 120–125°C and 95–98°C, respectively .
- NMR Data: 3-(5-Methylfuran-2-yl)propanoic acid: ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 2.65 (t, 2H, CH₂), 3.00 (t, 2H, CH₂), 6.25 (d, 1H, furan-H), 7.20 (d, 1H, furan-H) . Formyl-substituted analogs likely show distinct aldehyde proton signals near δ 9.8–10.2 ppm.
Biological Activity
3-(5-Formylfuran-2-yl)propanoic acid, an organic compound with the molecular formula C₈H₈O₃, features a furan ring with a formyl group and a propanoic acid moiety. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. The compound is notable for its dual functional groups, enhancing its reactivity and potential therapeutic effects.
Antioxidant Properties
Preliminary studies suggest that 3-(5-formylfuran-2-yl)propanoic acid exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the furan ring may enhance its electron-donating ability, contributing to its antioxidant capacity.
Anti-inflammatory Effects
Research indicates that compounds with furan structures can exhibit anti-inflammatory effects. For instance, derivatives of furan have been shown to inhibit the release of pro-inflammatory cytokines such as IL-1 and TNF-alpha. This suggests that 3-(5-formylfuran-2-yl)propanoic acid could potentially modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
Neuroprotective Potential
The neuroprotective potential of furan derivatives has been documented in various studies. Compounds similar to 3-(5-formylfuran-2-yl)propanoic acid have been found to protect neuronal cells from apoptosis and reduce cognitive deficits in animal models of neurodegenerative diseases. This activity may be attributed to their ability to inhibit beta-pleated sheet formation associated with amyloid plaques .
The biological activity of 3-(5-formylfuran-2-yl)propanoic acid is likely mediated through several mechanisms:
- Receptor Binding: The compound may interact with various receptors, influencing signaling pathways involved in inflammation and oxidative stress.
- Enzyme Inhibition: It could inhibit enzymes responsible for the production of reactive oxygen species (ROS), thereby exerting antioxidant effects.
- Modulation of Cytokine Release: Similar compounds have been shown to modulate cytokine release, impacting inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(5-Methylfuran-2-yl)propanoic acid | Methyl group instead of formyl | Potentially different anti-inflammatory properties |
| 3-(5-Hydroxymethylfurfuryl)propanoic acid | Hydroxymethyl group at the 5-position | Increased solubility may enhance biological activity |
| (5-Formylfuran-2-yl)boronic Acid | Boron-containing compound | Useful in organic synthesis; potential biological activity not well-studied |
This table illustrates the diversity within compounds related to 3-(5-formylfuran-2-yl)propanoic acid, highlighting how structural variations can influence biological activity.
Case Studies and Research Findings
- Neuroprotection in Animal Models: A study demonstrated that compounds similar to 3-(5-formylfuran-2-yl)propanoic acid reduced cognitive deficits in mice models induced by amyloid-beta peptides .
- Antioxidant Activity Assessment: In vitro assays showed that furan derivatives exhibited significant scavenging activity against free radicals, suggesting potential application in oxidative stress-related conditions.
- Inflammation Modulation: Research indicated that certain furan derivatives could inhibit IL-6 release in macrophages, pointing towards a mechanism for reducing inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
